molecular formula C15H20N4O B11449035 6-Tert-butyl-3-[(2,6-dimethylphenyl)amino]-1,2,4-triazin-5-ol

6-Tert-butyl-3-[(2,6-dimethylphenyl)amino]-1,2,4-triazin-5-ol

Cat. No.: B11449035
M. Wt: 272.35 g/mol
InChI Key: MUWUQYVSUXREMB-UHFFFAOYSA-N
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Description

6-TERT-BUTYL-3-[(2,6-DIMETHYLPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE is a chemical compound belonging to the class of triazines Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-TERT-BUTYL-3-[(2,6-DIMETHYLPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE involves several steps. One common method includes the reaction of 2,6-dimethylaniline with tert-butyl isocyanate to form an intermediate, which is then cyclized to produce the desired triazine compound. The reaction conditions typically involve the use of solvents such as ethanol or dichloromethane and catalysts like palladium on carbon (Pd/C) under hydrogenation conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

6-TERT-BUTYL-3-[(2,6-DIMETHYLPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Various nucleophiles like halides, amines, and thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Mechanism of Action

The mechanism of action of 6-TERT-BUTYL-3-[(2,6-DIMETHYLPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-TERT-BUTYL-3-[(2,6-DIMETHYLPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its tert-butyl and dimethylphenylamino groups contribute to its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H20N4O

Molecular Weight

272.35 g/mol

IUPAC Name

6-tert-butyl-3-(2,6-dimethylanilino)-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C15H20N4O/c1-9-7-6-8-10(2)11(9)16-14-17-13(20)12(18-19-14)15(3,4)5/h6-8H,1-5H3,(H2,16,17,19,20)

InChI Key

MUWUQYVSUXREMB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC2=NN=C(C(=O)N2)C(C)(C)C

Origin of Product

United States

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